molecular formula C16H16ClN3O5S B2876236 ((4-Chloro-2-nitrophenyl)sulfonyl)(2-morpholin-4-ylphenyl)amine CAS No. 1024427-16-4

((4-Chloro-2-nitrophenyl)sulfonyl)(2-morpholin-4-ylphenyl)amine

Cat. No.: B2876236
CAS No.: 1024427-16-4
M. Wt: 397.83
InChI Key: IDDQHCNLCMYJTQ-UHFFFAOYSA-N
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Description

This compound features a sulfonamide core with a 4-chloro-2-nitrophenyl group and a 2-morpholin-4-ylphenyl substituent. The nitro and chloro groups enhance electron-withdrawing properties, while the morpholine ring improves solubility and bioavailability due to its polar nature. Its molecular formula is C₁₆H₁₅ClN₃O₄S, and its structural complexity positions it as a candidate for medicinal chemistry applications, particularly in enzyme inhibition .

Properties

IUPAC Name

4-chloro-N-(2-morpholin-4-ylphenyl)-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O5S/c17-12-5-6-16(15(11-12)20(21)22)26(23,24)18-13-3-1-2-4-14(13)19-7-9-25-10-8-19/h1-6,11,18H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDQHCNLCMYJTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC=C2NS(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Sulfonamide Cores

((4-Chloro-2-nitrophenyl)sulfonyl)(2-pyridylmethyl)amine (CAS: 1022730-31-9)
  • Structural Differences : Replaces the 2-morpholin-4-ylphenyl group with a pyridylmethyl moiety.
  • Impact: Solubility: Pyridine’s basicity increases water solubility compared to morpholine’s polar but non-ionic nature. Electronic Effects: Pyridine’s electron-withdrawing nature may enhance sulfonamide acidity (pKa ~3–4) versus morpholine’s electron-donating properties (pKa ~7–8) .
((4-Chloro-2-nitrophenyl)sulfonyl)phenylamine
  • Structural Differences : Lacks the morpholine ring, featuring a simple phenylamine group.
  • Impact: Bioavailability: Absence of morpholine reduces polarity, lowering solubility in aqueous media.

Heterocyclic Sulfonamides

4-(Benzenesulfonyl)-2-(2-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-1,3-oxazol-5-amine (CAS: 380319-71-1)
  • Structural Differences: Incorporates an oxazole ring and a morpholinopropyl chain.
  • Impact :
    • Electronic Environment : Oxazole’s electron-withdrawing nature increases sulfonamide acidity (pKa ~2.5–3.5) compared to the target compound’s benzene ring.
    • Binding Affinity : The oxazole ring may engage in π-π stacking, enhancing interactions with aromatic enzyme pockets .
2-(4-Chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine
  • Structural Differences : Features a thiazole ring and dual sulfonyl groups.
  • Impact :
    • Steric Effects : Bulkier substituents reduce membrane permeability (logP ~4.2 vs. target’s ~2.8).
    • Metabolic Stability : Thiazole’s sulfur atom may increase susceptibility to oxidative metabolism .

Physicochemical Properties

Compound Molecular Weight logP (Predicted) Water Solubility (mg/mL) Key Substituents
Target Compound 380.8 ~2.8 ~0.1 Morpholine, nitro, chloro
((4-Chloro-2-nitrophenyl)sulfonyl)phenylamine 312.7 ~3.5 ~0.01 Phenylamine, nitro, chloro
CAS 380319-71-1 485.9 ~3.2 ~0.05 Oxazole, morpholinopropyl, chloro
CAS 1022730-31-9 343.8 ~1.9 ~0.5 Pyridylmethyl, nitro, chloro

Notes:

  • Morpholine-containing compounds exhibit lower logP and higher solubility than phenylamine analogs.
  • Heterocycles (oxazole, thiazole) introduce steric and electronic variations affecting binding and stability .

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